molecular formula C23H21N5O2S3 B2531673 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 670273-34-4

2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2531673
CAS No.: 670273-34-4
M. Wt: 495.63
InChI Key: WPJSNUIXLFFQAC-UHFFFAOYSA-N
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Description

2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S3 and its molecular weight is 495.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on derivatives related to the compound has involved extensive synthesis efforts, leading to the creation of various analogs with potential biological activities. For example, the synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives have been described, highlighting the process of obtaining these compounds and their structural analysis through crystallography (Santagati et al., 1994). Similarly, the crystal structures of certain diamino pyrimidinyl sulfanyl acetamides have been determined, offering insights into the molecular conformation and intramolecular interactions of these compounds (Subasri et al., 2016).

Pharmacological Potential

Several studies have explored the pharmacological applications of these derivatives, focusing on their potential as antimicrobial and anticancer agents. For instance, novel fused imino pyrimido benzothiazole derivatives have been synthesized and screened for anti-bacterial activities, showing that these compounds possess significant biological potential (Kale and Mene, 2013). Moreover, derivatives have been evaluated for their ability to inhibit enzymes like glutaminase, indicating their therapeutic relevance in contexts such as cancer treatment (Shukla et al., 2012).

Antimicrobial Activities

The antimicrobial potential of thienopyrimidine linked rhodanine derivatives has been investigated, revealing that some compounds exhibit potent antibacterial efficacy against various bacterial strains (Kerru et al., 2019). This research underscores the value of these chemical derivatives in developing new antimicrobial agents.

Properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S3/c1-2-12-28-21(30)18-15-10-6-7-11-16(15)32-20(18)26-23(28)31-13-17(29)24-22-25-19(27-33-22)14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2,(H,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJSNUIXLFFQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC5=C2CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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